Sodium;(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate
Sodium;(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate
VEL-0230, also known as NC-2300, is a potent cathespin K inhibitor. VEL-0230 has dual-acting properties that both stimulates bone formation and inhibits loss. VEL-0230 is being studied preclinically for the treatment of diseases involving bone mineral disorders such as bone loss related to multiple myeloma, osteoporosis, bone metastases, and rheumatoid arthritis. Velcura Therapeutics is currently being developed by Velcura Therapeutics. Given VEL- 0230's promotion of bone formation, inhibition of bone loss and reduction of calcium levels, Velcura has chosen Myeloma as its lead indication, as the bone fragility, bone pain, high calcium levels and eventual kidney involvement present serious medical and quality of life issues to affected patients.
Brand Name:
Vulcanchem
CAS No.:
221144-20-3
VCID:
VC0546657
InChI:
InChI=1S/C14H25NO5.Na/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18;/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18);/q;+1/p-1/t10-,11-,12-;/m0./s1
SMILES:
CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)[O-].[Na+]
Molecular Formula:
C14H24NNaO5
Molecular Weight:
309.33 g/mol
Sodium;(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate
CAS No.: 221144-20-3
Inhibitors
VCID: VC0546657
Molecular Formula: C14H24NNaO5
Molecular Weight: 309.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 221144-20-3 |
---|---|
Product Name | Sodium;(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate |
Molecular Formula | C14H24NNaO5 |
Molecular Weight | 309.33 g/mol |
IUPAC Name | sodium;(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate |
Standard InChI | InChI=1S/C14H25NO5.Na/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18;/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18);/q;+1/p-1/t10-,11-,12-;/m0./s1 |
Standard InChIKey | SGAKODIXAHVUKL-LFELFHSZSA-M |
Isomeric SMILES | CC(C)C[C@@H](COCC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)[O-].[Na+] |
SMILES | CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)[O-].[Na+] |
Canonical SMILES | CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)[O-].[Na+] |
Appearance | Solid powder |
Description | VEL-0230, also known as NC-2300, is a potent cathespin K inhibitor. VEL-0230 has dual-acting properties that both stimulates bone formation and inhibits loss. VEL-0230 is being studied preclinically for the treatment of diseases involving bone mineral disorders such as bone loss related to multiple myeloma, osteoporosis, bone metastases, and rheumatoid arthritis. Velcura Therapeutics is currently being developed by Velcura Therapeutics. Given VEL- 0230's promotion of bone formation, inhibition of bone loss and reduction of calcium levels, Velcura has chosen Myeloma as its lead indication, as the bone fragility, bone pain, high calcium levels and eventual kidney involvement present serious medical and quality of life issues to affected patients. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >5 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Shipped under ambient temperature as non-hazardous chemical. This product is stable enough for a few weeks during ordinary shipping and time spent in Customs. |
Synonyms | monosodium 3-((1-isobutoxymethyl-3-methylbutyl)carbamoyl)oxirane-2-carboxylate NC-2300 VEL-0230 |
Reference | 1: Hirai T, Kanda T, Sato K, Takaishi M, Nakajima K, Yamamoto M, Kamijima R, Digiovanni J, Sano S. Cathepsin K is involved in development of psoriasis-like skin lesions through TLR-dependent Th17 activation. J Immunol. 2013 May 1;190(9):4805-11. doi: 10.4049/jimmunol.1200901. Epub 2013 Mar 29. PubMed PMID: 23543761. 2: Desmarais S, Massé F, Percival MD. Pharmacological inhibitors to identify roles of cathepsin K in cell-based studies: a comparison of available tools. Biol Chem. 2009 Sep;390(9):941-8. doi: 10.1515/BC.2009.092. PubMed PMID: 19453281. 3: Aoki T, Kataoka H, Ishibashi R, Nozaki K, Hashimoto N. Cathepsin B, K, and S are expressed in cerebral aneurysms and promote the progression of cerebral aneurysms. Stroke. 2008 Sep;39(9):2603-10. doi: 10.1161/STROKEAHA.107.513648. Epub 2008 Jul 17. PubMed PMID: 18635848. |
PubChem Compound | 25102841 |
Last Modified | Nov 11 2021 |
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